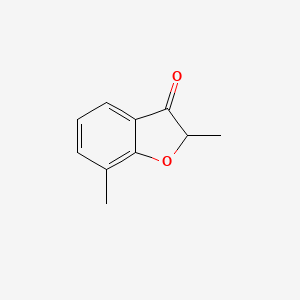

3(2H)-Benzofuranone, 2,7-dimethyl-

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2,7-dimethyl-1-benzofuran-3-one |

InChI |

InChI=1S/C10H10O2/c1-6-4-3-5-8-9(11)7(2)12-10(6)8/h3-5,7H,1-2H3 |

InChI Key |

SGVDGAYYYREPQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C2=CC=CC(=C2O1)C |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity of 3 2h Benzofuranone, 2,7 Dimethyl

Reaction Pathway Elucidation in Synthetic Transformations

The synthesis of the 3(2H)-benzofuranone core and its derivatives can proceed through various mechanistic routes. While direct evidence for domino radical relay processes and specific transmetalation pathways for 2,7-dimethyl-3(2H)-benzofuranone is limited, the general reactivity of the benzofuranone scaffold allows for the exploration of these possibilities.

Domino Radical Relay Processes

Domino reactions, which involve a cascade of sequential transformations, offer an efficient approach to complex molecular architectures. While a specific domino radical relay process for the synthesis of 2,7-dimethyl-3(2H)-benzofuranone has not been detailed in the available literature, radical processes are known in the synthesis of related benzofuran-3(2H)-ones. For instance, a radical process utilizing dimethyl sulfoxide (B87167) as a dual synthon has been reported for the synthesis of benzofuran-3(2H)-ones bearing a quaternary carbon center acs.org. This suggests that radical-initiated pathways could potentially be designed for the construction or functionalization of the 2,7-dimethyl substituted analog.

Transmetalation Pathways

Transition metal-catalyzed reactions are pivotal in the synthesis of benzofuranone derivatives. These reactions often involve transmetalation as a key step, where an organic group is transferred from one metal to another. While specific transmetalation pathways for the synthesis of 2,7-dimethyl-3(2H)-benzofuranone are not explicitly outlined in the reviewed literature, the general applicability of catalysts such as palladium, rhodium, and copper in benzofuranone synthesis points to the likely involvement of such mechanisms. These pathways are crucial for forming new carbon-carbon and carbon-heteroatom bonds at various positions of the benzofuranone core.

Oxidation and Degradation Pathways of Benzofuranone Systems

The oxidation of benzofuranone systems, particularly those derived from natural flavonoids, has been a subject of significant interest. The oxidation of flavonoids like quercetin (B1663063) and kaempferol (B1673270) can lead to the formation of 2-benzoyl-2-hydroxy-3(2H)-benzofuranone derivatives mdpi.comtandfonline.com. This transformation involves the oxidative cleavage of the pyran ring in the flavonoid structure, followed by rearrangement to the more stable benzofuranone core tandfonline.com. It is proposed that a two-electron oxidation of the parent flavonoid yields a 3,4-flavandione intermediate, which then rearranges to the substituted 3(2H)-benzofuranone tandfonline.com.

In a related context, the photodegradation of the pesticide carbofuran, which possesses a 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) structure, has been shown to yield 7-hydroxy-2,2-dimethyl-3(2H)-benzofuranone as one of the products marquette.edu. This indicates that under certain oxidative conditions, the benzofuran (B130515) ring system can be susceptible to transformations that introduce a carbonyl group at the 3-position.

Furthermore, studies on the antioxidant activity of benzofuranone compounds in polypropylene (B1209903) melts have indicated that the formation of antioxidative products can arise from the dimerization and disproportionation of benzofuranyl radicals researchgate.net. While these studies focused on different derivatives, they highlight a potential degradation pathway for the benzofuranone scaffold under thermal and oxidative stress. The antioxidant activity of benzofuranones is influenced by the substituents on the phenyl ring, with electron-donating groups generally enhancing activity researchgate.net.

Ring-Opening and Ring-Closure Reactions of the Furanone Moiety

The furanone ring of the benzofuranone system can participate in both ring-opening and ring-closure reactions, providing pathways to diverse molecular structures. For instance, 3-vinyl benzofuranone-chromone synthons have been shown to undergo ring-opening and skeletal reconstruction when reacting with binucleophiles like ammonia (B1221849) or primary aliphatic amines, leading to the formation of functionalized 2-pyridones researchgate.net.

Conversely, ring-closure reactions are fundamental to the synthesis of the benzofuranone core. A common strategy involves the condensation of benzofuran-3(2H)-ones with aryl aldehydes arkat-usa.org. Another approach is the Lewis acid-catalyzed domino reaction involving a Friedel–Crafts alkylation of phenols followed by a direct lactonization to yield 3-hydroxy-benzofuran-2-ones researchgate.net. The synthesis of 5,6,7,7a-tetrahydro-3,6-dimethyl-2(4H)-benzofuranone, a related structure, has been achieved through an aldol (B89426) condensation reaction catalyzed by a Lewis acid, followed by reduction and acidification google.com.

Photochemical and Thermal Reactivity

The photochemical behavior of benzofuranone derivatives has been explored, revealing pathways for isomerization and rearrangement. For example, the photoinduced enolization of 2-(ortho-tolyl)benzofuran-3-one has been observed, where the reaction is believed to proceed via a photoinduced 1,3-hydrogen transfer to form the enol tautomer psu.edu. The aromatic character of the resulting enol is a driving force for this transformation psu.edu.

Thermally, benzofuranone derivatives can be generated from the decomposition of other compounds. For instance, the thermal decomposition of β-carotene has been found to produce a variety of volatile compounds, including 5,6,7,7a-tetrahydro-4,4,7-trimethyl-2(4H)-benzofuranone acs.org. Thermal processing of certain natural products can also lead to the formation of benzofuranone derivatives through free radical reactions mdpi.com.

Acid-Base Catalysis in Benzofuranone Reactions

Acid and base catalysis plays a crucial role in many reactions involving the benzofuranone scaffold. The synthesis of aurones, which are 2-benzylidenebenzofuran-3(2H)-ones, is commonly achieved through the condensation of benzofuran-3(2H)-ones with aryl aldehydes under either acidic (e.g., HCl in acetic acid) or basic (e.g., KOH or NaOH in methanol) conditions arkat-usa.org.

N-Heterocyclic carbenes (NHCs) in combination with a base can catalyze cascade reactions to form functionalized benzofuranones. These reactions can proceed through an intramolecular hydroacylation followed by an intermolecular Stetter reaction and a base-catalyzed rearrangement acs.orgmdpi.com. Lewis acids, such as anhydrous iron chloride, copper chloride, zinc chloride, aluminum chloride, and tin tetrachloride, are effective catalysts for the aldol condensation reaction in the synthesis of related tetrahydro-3,6-dimethyl-2(4H)-benzofuranone structures google.com. Furthermore, a catalytic Friedel-Crafts/lactonization domino reaction using a Lewis acid provides access to the 3-hydroxybenzofuran-2-one scaffold researchgate.net.

Below is a table summarizing the catalysts used in various reactions involving benzofuranone systems.

| Reaction Type | Catalyst | Compound Class | Reference |

| Aldol Condensation | Lewis Acids (e.g., FeCl₃, CuCl₂) | Tetrahydro-3,6-dimethyl-2(4H)-benzofuranone | google.com |

| Aldol Condensation | HCl/CH₃COOH or KOH/NaOH | Aurones | arkat-usa.org |

| Cascade Reaction | N-Heterocyclic Carbene/Base | Functionalized Benzofuranones | acs.org |

| Friedel-Crafts/Lactonization | Lewis Acid | 3-Hydroxybenzofuran-2-ones | researchgate.net |

Extensive queries for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman, UV-Vis spectroscopy, and X-ray crystallography data pertaining exclusively to this molecule did not yield specific research findings, data tables, or spectra. The available scientific literature and databases contain information on various isomers (such as 4,6-dimethyl- and 3,6-dimethyl-benzofuranone) and other derivatives of the benzofuranone core structure, but not on the 2,7-dimethyl substituted compound as specified.

Due to the absence of this specific data, it is not possible to generate a thorough and scientifically accurate article that adheres to the strict requirements of the requested outline. Providing an analysis based on related compounds would fall outside the explicit scope of the instructions. Therefore, the requested article on the advanced spectroscopic characterization of 3(2H)-Benzofuranone, 2,7-dimethyl- cannot be completed at this time.

Computational Chemistry and Theoretical Modeling of 3 2h Benzofuranone, 2,7 Dimethyl

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. For a molecule like 3(2H)-Benzofuranone, 2,7-dimethyl-, DFT would be instrumental in understanding its fundamental chemical and physical properties.

Molecular Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)

The initial step in most computational analyses involves optimizing the molecular geometry to find the lowest energy conformation. Using DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), researchers can determine bond lengths, bond angles, and dihedral angles of the most stable structure. researchgate.netacs.org For instance, studies on related benzofuranone isomers show that the 2(3H)-benzofuranone form is often more thermodynamically stable than the 3(2H)-benzofuranone isomer due to reduced angular strain in the lactone ring.

Once the geometry is optimized, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of these orbitals and their energy gap (ΔE) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. acs.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net For example, in a study of chromone-based derivatives, the HOMO-LUMO energy gaps were calculated to be around 3.0-3.1 eV, indicating their relative stability and reactivity. acs.org

Table 1: Representative DFT-Calculated Electronic Properties for Benzofuranone-Related Scaffolds Note: Data in this table is illustrative, based on related compounds, as specific data for 3(2H)-Benzofuranone, 2,7-dimethyl- is not available.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Correlates with the ability to donate electrons |

| LUMO Energy | -0.5 to -1.5 eV | Correlates with the ability to accept electrons |

| Energy Gap (ΔE) | 3.0 to 6.0 eV | Indicates chemical reactivity and stability |

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. Theoretical vibrational frequencies, obtained from methods like B3LYP/6-311++G(d,p), can be correlated with experimental FT-IR and Raman spectra. acs.orgresearchgate.net For example, the characteristic C=O stretching frequency in benzofuranone derivatives is a key feature that can be accurately predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts are invaluable for assigning experimental spectra and confirming the molecular structure.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states, which is fundamental for predicting UV-Vis absorption spectra. acs.org TD-DFT can elucidate the nature of electronic transitions, such as n→π* or π→π*, and can be performed in various solvents using models like the Polarizable Continuum Model (PCM) to account for environmental effects. nih.govnih.gov The results are critical for designing molecules with specific optical properties, for example, in the development of dyes or photosensitizers. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are used to study the stability of a molecule, particularly when interacting with other molecules like a solvent or a biological receptor. nih.gov By simulating the movements of atoms over a period (e.g., nanoseconds), researchers can analyze the stability of ligand-protein complexes, observing how interactions like hydrogen bonds evolve. nih.govnih.gov For new drug candidates, MD simulations are essential to confirm that the molecule remains stably bound within the target's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a class of compounds like benzofuranone derivatives, a QSAR model can be developed by correlating various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined activity, such as inhibitory concentrations (IC₅₀). jst.go.jpacs.org

A statistically significant QSAR model can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. mdpi.comeurjchem.com For example, QSAR studies on benzofuran (B130515) derivatives have successfully identified key structural features that influence their vasodilator or anticancer activities. mdpi.comnih.gov

Natural Occurrence, Isolation, and Biosynthetic Pathways of Benzofuranones

Presence in Botanical Sources (e.g., Flavonoids, Aurones)

Benzofuranones are a class of heterocyclic compounds that are structurally related to flavonoids and are found in a variety of higher plants. nih.gov They are particularly known for their contribution to the pigmentation of flowers. Aurones, a prominent subclass of benzofuranones, are responsible for the golden-yellow colors in the flowers of plants like snapdragons and cosmos. nih.gov

The core structure of an aurone (B1235358) is a 2-benzylidene-3(2H)-benzofuranone. researchgate.net These compounds are considered structural isomers of flavones, another significant class of flavonoids. researchgate.net While flavones possess a six-membered heterocyclic ring, aurones are characterized by a five-membered benzofuranone core. wikipedia.orgnih.gov

Benzofuranone derivatives have been identified in a range of plant families. Notable examples of plant families and species that produce benzofuranone-containing compounds are presented in the table below.

| Plant Family | Examples of Compounds/Derivatives |

| Asteraceae | Aurones |

| Rutaceae | Benzofuran (B130515) compounds |

| Liliaceae | Benzofuran compounds |

| Cyperaceae | Benzofuran compounds |

This table provides a general overview of plant families known to produce benzofuran-related compounds, as specific data for 2,7-dimethyl-3(2H)-benzofuranone is limited.

Isolation from Microbial Organisms (e.g., Endophytic Fungi)

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites, including benzofuranone derivatives. creamjournal.org These microorganisms represent a vast and largely untapped resource for the discovery of novel natural products.

Several species of endophytic fungi have been found to produce benzofuranones. For instance, a new benzofuranone derivative was isolated from Usnea longissima, a lichenized fungus. researchgate.net Research on a mangrove-derived fungus, Eurotium rubrum MA-150, led to the isolation and identification of enantiomers of a 2-benzofuran-1(3H)-one derivative and four known analogs. nih.gov

The isolation process from fungal cultures typically involves the following steps:

Cultivation: The endophytic fungus is cultured on a suitable nutrient medium to encourage the production of secondary metabolites.

Extraction: The fungal biomass and the culture broth are extracted using organic solvents to obtain a crude extract.

Fractionation and Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the individual compounds.

Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Fungal Source | Isolated Benzofuranone Derivatives |

| Usnea longissima | A new benzofuranone derivative |

| Eurotium rubrum MA-150 | Enantiomers of a 2-benzofuran-1(3H)-one derivative and four known analogs |

| Xylaria sp. | Xyloketal J, xyloester A, xyloallenolide B, and a known substituted dihydrobenzofuran |

This interactive table showcases examples of benzofuranone derivatives isolated from different fungal species.

Proposed Biosynthetic Routes to Benzofuranone Scaffolds

The biosynthesis of the benzofuranone scaffold is believed to occur through different pathways in plants and fungi.

In plants, the biosynthesis of aurones is closely linked to the flavonoid pathway. The precursor for aurone biosynthesis is believed to be a chalcone (B49325). wikipedia.org An enzyme known as aureusidin (B138838) synthase catalyzes the conversion of chalcones into aurones through a process involving hydroxylation and oxidative cyclization. wikipedia.org

In fungi, the biosynthesis of benzofuranone and other aromatic compounds often proceeds via the polyketide pathway. nih.govrsc.org Fungal polyketide synthases (PKSs) are large, multifunctional enzymes that catalyze the iterative condensation of simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. researchgate.net This reactive intermediate then undergoes a series of modifications, including cyclization, aromatization, and tailoring reactions, to generate the final polyketide product. researchgate.net The biosynthesis of many fungal polyketides is encoded by gene clusters, which include the PKS gene and genes for various tailoring enzymes. researchgate.net

The proposed biosynthetic pathways highlight the diverse enzymatic machinery that nature has evolved to construct the benzofuranone core structure.

Advanced Analytical Methodologies for 3 2h Benzofuranone, 2,7 Dimethyl Quantification and Detection

Chromatographic Separation Techniques (e.g., HPLC, GC-MS, UPLC-MS)

Chromatographic techniques are paramount for separating 3(2H)-Benzofuranone, 2,7-dimethyl- from complex matrices. The choice of technique depends on the sample's nature and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2,7-dimethyl-3(2H)-benzofuranone. plantsjournal.com This method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. japsonline.comnih.gov The column separates the compounds based on their boiling points and affinity for the column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.

One study identified 2,7-dimethyl-3(2H)-benzofuranone in Yunnan Dark Red Rose hydrosol using GC-MS. frontiersin.org The analysis was performed on a system equipped with a specific capillary column to achieve separation of the volatile components. frontiersin.orgnih.gov The identification of the compound was confirmed by comparing its mass spectrum and retention index with reference data. frontiersin.org

Interactive Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Instrument/Setting | Purpose | Source |

| System | Agilent 880 GC and 7000E MS | Separation and Detection | nih.gov |

| Column | 30 m × 0.25 mm × 0.25 µm DB-5MS | Separation of volatile compounds | nih.gov |

| Carrier Gas | High-purity helium (≥99.999%) | Mobile phase to carry sample | nih.gov |

| Flow Rate | 1.2 mL/min (constant) | Controls speed of separation | nih.gov |

| Injector Temp. | 250 °C | Vaporizes the sample | nih.gov |

| Oven Program | Start at 50°C, ramp to 300°C | Separates compounds by boiling point | nih.gov |

| Detector | Mass Spectrometer | Identification and Quantification | plantsjournal.com |

High-Performance Liquid Chromatography (HPLC) is another essential technique, particularly for less volatile or thermally unstable benzofuranone derivatives. mdpi.comnih.gov HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column. Preparative HPLC has been successfully used to isolate and purify benzofuranone derivatives from complex extracts for further structural elucidation and biological testing. mdpi.com For analytical purposes, HPLC is often coupled with a Diode Array Detector (DAD) or a mass spectrometer (LC-MS). An analysis of metabolites from Microsphaeropsis olivacea used HPLC with a C18 column and a water/acetonitrile mobile phase to identify and quantify compounds, including a similar derivative, 7-hydroxy-2,4-dimethyl-3(2H)-benzofuranone. scispace.com

Interactive Table 2: HPLC Parameters for Benzofuranone Derivative Analysis

| Parameter | Setting/Description | Purpose | Source |

| System | HPLC-DAD Merck-Hitachi | Separation and UV-Vis Detection | scispace.com |

| Column | Luna C18 (250 x 4.60 mm, 5 µm) | Stationary phase for separation | scispace.com |

| Mobile Phase | Water/Acetonitrile (60:40 v/v) + 0.1% Formic Acid | Elution of compounds | scispace.com |

| Flow Rate | 0.8 mL/min | Controls speed of separation | scispace.com |

| Detection | DAD at 254 nm and scanned from 200-400 nm | Compound monitoring and quantification | scispace.com |

Ultra-High Performance Liquid Chromatography (UPLC-MS) represents an advancement over traditional HPLC, utilizing smaller particle sizes in the column packing to achieve higher resolution, faster analysis times, and increased sensitivity. This technique is particularly valuable for analyzing complex samples containing trace amounts of target compounds. For instance, UPLC has been employed for the quantitative analysis of polyphenolic compounds, a class that can include benzofuranone structures, from plant extracts. researchgate.net

Spectrophotometric and Spectrofluorometric Detection Methods

While chromatographic methods coupled with mass spectrometry are the gold standard for identification, spectrophotometric and spectrofluorometric methods can offer sensitive and sometimes more rapid detection alternatives, especially for screening purposes.

Spectrophotometry measures the absorption of light by a compound at a specific wavelength. While not highly specific on its own, when coupled with a separation technique like HPLC (as in HPLC-DAD), it allows for the quantification of compounds like 2,7-dimethyl-3(2H)-benzofuranone based on their characteristic UV-Vis absorption spectra. scispace.com

Spectrofluorometry is a highly sensitive technique that measures the fluorescence emitted by a compound after it absorbs light. For a compound to be detected by this method, it must be naturally fluorescent or be derivatized with a fluorescent tag. While direct spectrofluorometric methods for 2,7-dimethyl-3(2H)-benzofuranone are not widely reported, methods developed for similar structures exist. For example, a fluorescence detection method based on fluorescence resonance energy transfer (FRET) was developed for the sensitive detection of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). mdpi.com This approach uses competitive binding between the analyte and a fluorescent dye for a host molecule, leading to a change in fluorescence intensity that correlates with the analyte's concentration. mdpi.com Such principles could potentially be adapted for the detection of benzofuranone compounds.

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical prerequisite for accurate and reliable analysis, aiming to isolate and concentrate the target analyte from the sample matrix while removing interfering substances. nih.gov

Solvent Extraction is a fundamental step for isolating compounds from solid or liquid samples. For plant materials, successive solvent extraction with solvents of increasing polarity is a common strategy to fractionate compounds based on their solubility. pharmacyjournal.info

Column Chromatography is frequently employed as an enrichment and clean-up step. oup.com In this technique, the initial extract is passed through a column packed with a solid adsorbent (e.g., silica (B1680970) gel). A solvent or a solvent gradient is used to elute the compounds, separating them based on their affinity for the adsorbent. This method is effective for enriching odorants and removing non-volatile or interfering matrix components before instrumental analysis. oup.com

Multidimensional Gas Chromatography (MDGC) is an advanced enrichment technique where a specific fraction of the effluent from a first GC column (pre-column) is selectively transferred to a second GC column (main column) with a different stationary phase. oup.com This "heart-cutting" process allows for the isolation of analytes from co-eluting matrix components, significantly enhancing the signal-to-noise ratio and enabling the detection of trace-level odorants that might otherwise be concealed by larger peaks of odorless compounds. oup.com

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique often used for volatile compounds in combination with GC-MS. nih.gov A fused silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes, including 2,7-dimethyl-3(2H)-benzofuranone, are adsorbed onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. This method effectively concentrates volatile compounds from the sample matrix. nih.gov

Prospective Applications and Future Research Directions

Development of Novel Therapeutic Agents

The benzofuranone nucleus is a cornerstone in the development of new therapeutic agents, exhibiting a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgontosight.aifrontiersin.org Derivatives have been investigated for their potent inhibition of various enzymes and biological pathways implicated in disease. researchgate.net

Future research could focus on synthesizing and screening 2,7-dimethyl-3(2H)-benzofuranone and its derivatives for various therapeutic targets. Key areas of exploration include:

Anticancer Agents: Benzofuran (B130515) derivatives have shown promise as anticancer agents by targeting pathways like the EGFR signaling pathway and inhibiting tubulin polymerization. nih.govresearchgate.net Hybrid molecules incorporating the benzofuranone scaffold with other pharmacophores such as chalcones, pyrazoles, and indoles have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, lung, and colorectal cancer. rsc.orgresearchgate.net The introduction of methyl groups, as in the target compound, can influence lipophilicity and binding affinity, potentially leading to enhanced potency and selectivity against cancer cells.

Anti-Alzheimer's Agents: Certain benzofuran derivatives have been designed as multifunctional agents for Alzheimer's disease, targeting acetylcholinesterase (AChE) and inhibiting the aggregation of amyloid-β (Aβ) plaques. frontiersin.org The design of novel 3-aminobenzofuran derivatives has yielded compounds with potent inhibitory activity against both AChE and butyrylcholinesterase (BuChE). frontiersin.org Investigating the potential of 2,7-dimethyl-3(2H)-benzofuranone-based structures in this area is a logical next step.

Antimicrobial Agents: The benzofuranone core is present in compounds with demonstrated antibacterial and antifungal properties. nih.gov Modifications on the benzofuranone ring can significantly impact antimicrobial activity. For instance, certain (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have shown potent activity against multidrug-resistant strains of Plasmodium falciparum and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The 2,7-dimethyl substitution pattern could be a key feature in developing new antimicrobial leads.

| Therapeutic Target | Potential Activity of Benzofuranone Scaffold | Reference Compounds/Derivatives |

| Cancer | Inhibition of EGFR, Tubulin Polymerization, Pro-apoptotic effects | Benzofuran-indole hybrids, Benzofuran-chalcone hybrids |

| Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibition, Aβ Aggregation Inhibition | 3-aminobenzofuran derivatives |

| Infectious Diseases | Antibacterial, Antifungal, Antiplasmodial | (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones |

Exploration in Agrochemical Sector

Benzofuranone derivatives have found utility in the agrochemical industry, serving as the basis for insecticides and herbicides. The carbamate (B1207046) insecticide carbofuran, for example, is structurally related to 7-hydroxy-2,2-dimethyl-3(2H)-benzofuranone. cymitquimica.comnist.govsriramchem.com

The exploration of 2,7-dimethyl-3(2H)-benzofuranone in this sector could yield novel agrochemicals:

Insecticides: The mode of action for carbamate pesticides involves the inhibition of acetylcholinesterase in insects. cymitquimica.com By modifying the benzofuranone core, as with the 2,7-dimethyl substitution, new derivatives could be synthesized with potentially improved efficacy, target specificity, or environmental degradation profiles.

Herbicides: Aurones, a class of benzofuranone derivatives, have been identified as having herbicidal activity. google.com This suggests that the benzofuranone scaffold can be tailored to target plant-specific biological pathways. Systematic screening of a library based on 2,7-dimethyl-3(2H)-benzofuranone could uncover new herbicidal leads.

Potential in Materials Science

The rigid, planar structure of the benzofuran ring system makes it an attractive building block for advanced materials. ontosight.ai Polymers incorporating benzofuran units have been investigated for applications in electronics and optics due to their potential for thermal stability and unique conductive properties. ontosight.airesearchgate.net

Future research on 2,7-dimethyl-3(2H)-benzofuranone in materials science could include:

Organic Electronics: Benzofuran-based polymers are candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.aiontosight.ai The specific electronic properties conferred by the 2,7-dimethyl substitution could be harnessed to tune the performance of such materials.

High-Performance Polymers: Polyimides and other polymers derived from benzofuran structures have demonstrated excellent thermal stability. researchgate.net The incorporation of the 2,7-dimethyl-3(2H)-benzofuranone moiety into polymer backbones could lead to new materials with enhanced properties suitable for demanding applications.

| Material Application | Relevant Property of Benzofuran Scaffold | Potential Use |

| Organic Electronics | Conductivity, Optical Properties | Organic Light-Emitting Diodes (OLEDs), Photovoltaic Cells |

| Advanced Polymers | Thermal Stability, Rigid Structure | Polyimides, Polyesters, Polyamides |

| Specialty Dyes | Chromophoric Core | Industrial Dyes, Dye-Sensitized Solar Cells |

Environmental Fate and Bioremediation Studies

Understanding the environmental impact of synthetic compounds is crucial. The fate of benzofuranone derivatives in the environment and their potential for bioremediation are important areas of study. Fungi and bacteria have been shown to be effective in degrading persistent organic pollutants, including aromatic and heterocyclic compounds. frontiersin.orgnih.govmdpi.com

For 2,7-dimethyl-3(2H)-benzofuranone, future research should address:

Biodegradation Pathways: Studies are needed to determine if microorganisms can degrade this compound. Fungal species, in particular, produce enzymes like monooxygenases that can break down complex aromatic structures. frontiersin.org Identifying the metabolic pathways and the resulting degradation products is essential to assess its environmental persistence. For example, studies on aflatoxins have shown the formation of benzofuranone-related compounds during bioremediation. pjmonline.org

Toxicity of Metabolites: The degradation of a parent compound can sometimes lead to metabolites with their own toxicological profiles. A complete environmental risk assessment would require identifying any intermediate compounds formed during the bioremediation of 2,7-dimethyl-3(2H)-benzofuranone and evaluating their toxicity.

Recalcitrance: High molecular weight aromatic compounds can be recalcitrant to microbial degradation. psu.edu Research would be needed to understand the factors limiting the breakdown of 2,7-dimethyl-3(2H)-benzofuranone and to develop strategies like biostimulation or bioaugmentation to enhance its removal from contaminated sites. mdpi.com

Design and Synthesis of Advanced Benzofuranone-Based Scaffolds

The development of novel applications for 2,7-dimethyl-3(2H)-benzofuranone is contingent on the ability to synthesize a diverse range of derivatives and more complex molecular architectures. Modern synthetic organic chemistry offers a powerful toolkit for this purpose.

Future synthetic efforts could focus on:

Catalytic C-H Functionalization: Transition metal-catalyzed reactions, particularly those using palladium or copper, have emerged as powerful tools for the direct functionalization of C-H bonds. researchgate.netdntb.gov.ua Applying these methods to the 2,7-dimethyl-3(2H)-benzofuranone core would allow for the efficient and regioselective introduction of various functional groups, rapidly generating libraries of new compounds for screening.

One-Pot Synthesis: The development of one-pot procedures, where multiple reaction steps are carried out in a single vessel, can significantly improve the efficiency of synthesizing complex molecules. researchgate.net Designing such pathways for polysubstituted benzofuranones based on the 2,7-dimethyl scaffold would be a valuable endeavor.

Macrocyclic Structures: Incorporating the benzofuranone moiety into macrocyclic structures has led to compounds with unique biological activities. rsc.org The synthesis of macrocycles containing the 2,7-dimethyl-3(2H)-benzofuranone unit could lead to novel host-guest systems or therapeutic agents with constrained conformations.

Q & A

Q. What are the most reliable synthetic routes for 3(2H)-benzofuranone derivatives, including 2,7-dimethyl substitution?

A two-step synthesis protocol is widely used:

- Step 1 : React o-hydroxyacetophenones with sodium azide, iodine, and sodium bicarbonate to form gem-diazides.

- Step 2 : Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under aqueous conditions to generate bis-triazole-linked benzofuranones . Yields depend on substituent positions; for 2,7-dimethyl derivatives, optimize reaction time (typically 8–12 hours) and stoichiometric ratios (1:1.2 for azide:alkyne).

Q. What spectroscopic methods are essential for characterizing 2,7-dimethyl-3(2H)-benzofuranone?

Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at C2 and C7) via chemical shifts (e.g., δ ~2.3 ppm for methyl protons) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₀O₂; exact mass = 162.068) .

- IR Spectroscopy : Identify carbonyl stretching (~1700–1750 cm⁻¹) and aromatic C–H bending (~800–850 cm⁻¹) .

Q. How can researchers assess the antimicrobial activity of 2,7-dimethyl-3(2H)-benzofuranone derivatives?

Follow standardized in vitro protocols:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungi (C. albicans, A. niger). Use microbroth dilution (MIC range: 25–100 µg/mL) and compare to controls (e.g., streptomycin for bacteria, clotrimazole for fungi) .

- Structure-Activity Relationship (SAR) : Note that triazole-linked derivatives (e.g., compound 3f ) show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can structural modifications to the benzofuranone core improve bioactivity while minimizing toxicity?

- Hybrid Pharmacophores : Attach bioactive fragments (e.g., 1,2,3-triazoles) to the C2 position to enhance target affinity. For example, CuAAC-derived bis-triazoles increase antimicrobial potency by 2–4× compared to unsubstituted benzofuranones .

- Substituent Optimization : Methyl groups at C2 and C7 improve steric stability, but bulkier groups (e.g., ethyl, isopropyl) may reduce solubility. Balance lipophilicity (logP ~2.5–3.0) and polar surface area (PSA ~45–55 Ų) for optimal bioavailability .

Q. What analytical challenges arise in distinguishing positional isomers (e.g., 2,7-dimethyl vs. 2,6-dimethyl benzofuranone)?

- GC-MS Retention Indices : Use non-polar columns (e.g., DB-5MS) with temperature gradients (50°C → 300°C at 10°C/min). 2,7-dimethyl derivatives elute later (~40–42 min) due to higher boiling points .

- NMR NOE Correlations : Perform 2D NOESY to detect spatial proximity between methyl groups and adjacent protons. For 2,7-dimethyl isomers, NOE signals between C2–CH₃ and C3–H confirm substitution .

Q. How can conflicting spectral data for benzofuranone derivatives be resolved?

- Cross-Validation : Compare experimental data (e.g., NMR, MS) with computational predictions (DFT-optimized structures, in silico NMR shifts) .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation. For 2,7-dimethyl derivatives, intermolecular hydrogen bonding (O···H–C) often stabilizes crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.